molecular formula C9H10BrFN2O B13896479 (2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide

(2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide

Cat. No.: B13896479
M. Wt: 261.09 g/mol
InChI Key: SGYBJIJRGLEKGO-QMMMGPOBSA-N
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Description

(2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a bromine and fluorine-substituted phenyl ring attached to a propanamide backbone, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-bromo-2-fluoroaniline.

    Formation of Intermediate: The aniline undergoes a reaction with a suitable acylating agent to form an intermediate compound, such as 4-bromo-2-fluoroacetanilide.

    Reduction and Amination: The intermediate is then reduced and aminated to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often include:

    Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

(2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoro-1-nitrobenzene: A related compound with a nitro group instead of an amide group.

    (4-Bromo-2-fluorophenyl)methanamine: A similar compound with a methanamine group.

    Benzamide, N-(4-fluorophenyl)-2-bromo-: Another related compound with a benzamide structure.

Uniqueness

(2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide is unique due to its specific combination of bromine and fluorine substitutions on the phenyl ring, along with the propanamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H10BrFN2O

Molecular Weight

261.09 g/mol

IUPAC Name

(2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanamide

InChI

InChI=1S/C9H10BrFN2O/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H2,13,14)/t8-/m0/s1

InChI Key

SGYBJIJRGLEKGO-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)F)C[C@@H](C(=O)N)N

Canonical SMILES

C1=CC(=C(C=C1Br)F)CC(C(=O)N)N

Origin of Product

United States

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